Bicyclo[2.2.2]octane-2-sulfonamide
Overview
Description
“Bicyclo[2.2.2]octane-2-sulfonamide” is a chemical compound that belongs to the class of saturated group 14 molecules . The electronic transmission through σ-conjugated molecules can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .
Synthesis Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene unit has been achieved via the Diels–Alder reaction and ring-closing metathesis as key steps . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Chemical Reactions Analysis
The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The synthesis of propellanes containing a bicyclo[2.2.2]octene system and their metathetic behavior is worthy of systematic investigation .
Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.2]octane-2-sulfonamide: serves as a useful building block in organic synthesis. Its rigid bicyclic structure can impart stability to the resulting molecules. It is particularly valuable in the synthesis of complex organic compounds where a defined three-dimensional shape is crucial .
Medicinal Chemistry
In medicinal chemistry, this compound is used to create analogs of biologically active molecules. Its incorporation into drug candidates can influence the pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced toxicity .
Material Science
The unique structure of Bicyclo[2.2.2]octane-2-sulfonamide makes it a candidate for the development of new materials. Its ability to resist high temperatures and chemical degradation can be advantageous in creating durable polymers or coatings .
Bioactive Compound Precursors
This compound acts as a precursor for the synthesis of a new generation of bioactive compounds, including antibiotics, enzyme inhibitors, and antitumor agents. Its structural features can be leveraged to enhance the activity and selectivity of these bioactive molecules .
Asymmetric Synthesis
Bicyclo[2.2.2]octane-2-sulfonamide: and its derivatives are employed in asymmetric synthesis as efficient organocatalysts. They can induce chirality in the synthesized compounds, which is vital for the production of certain pharmaceuticals .
Quantum Electronics
In the field of quantum electronics, the bicyclo[2.2.2]octane motif, to which this compound belongs, is explored for its potential as a saturated group 14 quantum dot. These materials can act as single-molecule insulators, which is significant for the development of molecular electronics .
Future Directions
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22It is known that the electronic transmission through σ-conjugated molecules like bicyclo[222]octane-2-sulfonamide can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22It is known that the molecule belongs to a class of saturated group 14 molecules that have been found to be highly insulating .
Pharmacokinetics
The pharmacokinetics of Bicyclo[22It is known that the molecule has a molecular weight of 18928 and a melting point of 132-133 degrees Celsius .
Result of Action
The molecular and cellular effects of Bicyclo[22It is known that the molecule can suppress electronic transmission through σ-conjugation, making it a potential candidate for use as a single-molecule insulator .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It is known that the molecule is stable at room temperature .
properties
IUPAC Name |
bicyclo[2.2.2]octane-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPJINMVYXBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664049 | |
Record name | Bicyclo[2.2.2]octane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40664049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-2-sulfonamide | |
CAS RN |
7167-14-8 | |
Record name | Bicyclo[2.2.2]octane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40664049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[2.2.2]octane-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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